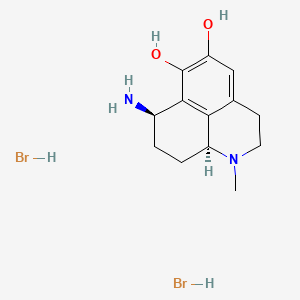

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans-

Description

The compound 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- is a complex polycyclic aromatic heterocycle with a benzoquinoline backbone. Its structure includes a partially hydrogenated ring system, an amino group at position 7, a methyl group at position 1, and two hydroxyl groups at positions 5 and 4.

Properties

CAS No. |

41829-14-5 |

|---|---|

Molecular Formula |

C13H20Br2N2O2 |

Molecular Weight |

396.12 g/mol |

IUPAC Name |

(7R,9aS)-7-amino-1-methyl-2,3,7,8,9,9a-hexahydrobenzo[de]quinoline-5,6-diol;dihydrobromide |

InChI |

InChI=1S/C13H18N2O2.2BrH/c1-15-5-4-7-6-10(16)13(17)12-8(14)2-3-9(15)11(7)12;;/h6,8-9,16-17H,2-5,14H2,1H3;2*1H/t8-,9+;;/m1../s1 |

InChI Key |

YMJDXERDQIPJAZ-BPRGXCPLSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC[C@H]3N)O)O.Br.Br |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CCC3N)O)O.Br.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline backbone: This can be achieved through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.

Functionalization of the quinoline ring: Introduction of hydroxyl groups at positions 5 and 6 can be done using oxidative cyclization.

Amination and methylation:

Formation of the dihydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.

Chemical Reactions Analysis

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Cyclization: The compound can undergo intramolecular cyclization to form polycyclic structures.

Scientific Research Applications

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer progression.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- involves its interaction with specific molecular targets. For example, in cancer research, it inhibits the activity of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness and metastasis . The compound binds to the active site of the enzyme, preventing its interaction with histone substrates and thereby inhibiting its methyltransferase activity .

Comparison with Similar Compounds

Structural Analog: 1H-Benzo[d][1,2,3]triazol-7-ol (CAS 26725-51-9)

Key Differences :

- Core Structure: The target compound features a benzoquinoline system (two fused benzene rings with a pyridine-like nitrogen), whereas 1H-Benzo[d][1,2,3]triazol-7-ol () contains a benzotriazole core (one benzene fused to a triazole ring with three nitrogen atoms) .

- Functional Groups: The target compound has hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups, while the benzotriazole analog has only a hydroxyl group and three nitrogen atoms in the triazole ring.

- Molecular Weight : The benzotriazole analog has a molecular weight of 135.12 g/mol, significantly lower than the target compound’s estimated weight (>300 g/mol).

| Property | Target Compound | 1H-Benzo[d][1,2,3]triazol-7-ol |

|---|---|---|

| Core Structure | Benzoquinoline | Benzotriazole |

| Functional Groups | -OH, -NH2, -CH3, Br⁻ (salt) | -OH, triazole N-atoms |

| Molecular Formula | Not provided in evidence | C6H5N3O |

| Molecular Weight | Estimated >300 g/mol | 135.12 g/mol |

| CAS Number | Not available | 26725-51-9 |

Functional Analog: 1,6-Hexanediol (CAS 629-11-8)

While structurally unrelated, 1,6-Hexanediol () serves as a comparator for diol functionality and industrial applications:

- Hydroxyl Groups : Both compounds contain hydroxyl groups, but 1,6-Hexanediol has two terminal -OH groups on a linear aliphatic chain, unlike the aromatic hydroxyls in the target compound.

Research Findings and Limitations

Pharmacological Potential

The amino and hydroxyl groups in the target compound suggest possible bioactivity, such as enzyme inhibition or receptor modulation.

Critical Analysis of Evidence

Biological Activity

The compound 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinoline moiety that is known for its ability to interact with various biological targets. The presence of multiple functional groups in this compound may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds within the quinoline family exhibit significant anticancer properties. For example:

- Mechanism of Action : Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, they can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit IC50 values ranging from 0.45 to 8.58 µM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) . These findings suggest a promising potential for the development of anticancer agents based on this scaffold.

Antimicrobial Activity

The compound shows potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Inhibition Studies : In vitro assays have indicated that certain derivatives can suppress the growth of bacteria such as Bacillus megaterium and Escherichia coli, with varying degrees of potency . For instance, one derivative demonstrated an inhibition zone of 12 mm against Bacillus megaterium.

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may possess neuroprotective properties:

- Cholinesterase Inhibition : Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. For example, specific derivatives exhibited IC50 values as low as 14.8 nM against AChE .

Study 1: Anticancer Activity in Melanoma Cells

A study investigated the effects of a specific quinoline derivative on melanoma cell lines (C-32 and Colo-829). The results showed that the compound induced significant cytotoxicity, with an IC50 value lower than 5 µM. Molecular docking studies indicated strong binding affinity to key apoptotic proteins, suggesting a targeted mechanism of action .

Study 2: Antimicrobial Efficacy Against Fungal Strains

Another research focused on the antimicrobial properties of the compound against fungal strains such as Aspergillus niger. The results indicated substantial antifungal activity with an inhibition zone exceeding 15 mm for certain derivatives. This highlights the versatility of quinoline compounds in addressing both bacterial and fungal infections .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis of structurally similar octahydrobenzoquinoline derivatives typically involves multi-step reactions. For example, describes the use of amines and chlorides as reactants under basic conditions (e.g., K₂CO₃) in aprotic solvents like acetonitrile. Key steps include:

- Reductive amination : To introduce the amino group at position 7.

- Column chromatography : For purification, using gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane).

- Stereochemical control : Maintaining trans-configuration via controlled reaction temperatures (e.g., 0–5°C during diazotization).

Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting stoichiometry of dihydrobromide counterions to enhance crystallinity .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- NMR spectroscopy : ¹H/¹³C NMR to confirm the trans-configuration and hydrogenation pattern (e.g., absence of aromatic protons in the hexahydroquinoline core) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₁₅NO in ).

- LogP determination : Crippen’s fragmentation method (logP = 2.091) predicts hydrophobicity, critical for solubility studies .

- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in for a related brominated quinoline.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH-dependent degradation : Protonation of the amino group (pKa ~9–10) may destabilize the dihydrobromide salt in alkaline media.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition points. For analogs in , log₁₀ water solubility (-2.32) suggests limited hydrolytic stability, requiring storage at ≤-20°C under inert gas .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields across different batches?

- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., reaction time, solvent polarity) to identify critical factors. For example, highlights the use of pre-experimental designs to isolate variables like temperature or catalyst loading.

- Membrane separation technologies : Implement inline purification (e.g., nanofiltration) to remove byproducts, as noted in CRDC subclass RDF2050104 .

Q. What computational models are suitable for predicting this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters, given structural similarity to ’s CNS-targeting analogs).

- COMSOL Multiphysics : Integrate AI-driven simulations () to model diffusion kinetics in drug delivery systems, optimizing parameters like partition coefficients .

Q. How should researchers align experimental design with theoretical frameworks in neuropharmacology?

- Link to receptor theory : The compound’s aminoquinoline core resembles known dopaminergic ligands. Design in vitro assays (e.g., radioligand binding) to test affinity for D₂/D₃ receptors, guided by ’s emphasis on theory-driven hypothesis formulation .

- Mechanistic studies : Use patch-clamp electrophysiology to evaluate ion channel modulation, contextualized by the conceptual framework of voltage-gated channel dynamics .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Meta-analysis of public datasets : Cross-reference bioactivity data (e.g., ChEMBL, PubChem) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability).

- Rapid learning health research (): Implement iterative feedback loops between in silico predictions and experimental validation to refine structure-activity relationships .

Methodological Recommendations

- Stereochemical analysis : Combine circular dichroism (CD) with computational chemistry (e.g., DFT calculations) to resolve ambiguities in diastereomer ratios .

- Process control in scale-up : Use CRDC subclass RDF2050108 guidelines for real-time monitoring of crystallization kinetics to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.